Cas no 2229322-17-0 (tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate)
tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate
- 2229322-17-0
- EN300-1874871
- tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate
-
- Inchi: 1S/C15H22N2O3/c1-14(2,3)20-13(18)17-12-7-5-4-6-11(12)8-15(19)9-16-10-15/h4-7,16,19H,8-10H2,1-3H3,(H,17,18)
- InChI Key: LIHJGLHIYLGLJT-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=CC=2NC(=O)OC(C)(C)C)CNC1
Computed Properties
- Exact Mass: 278.16304257g/mol
- Monoisotopic Mass: 278.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 70.6Ų
tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1874871-0.05g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-0.1g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-0.25g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-0.5g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-1.0g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1874871-2.5g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-5.0g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1874871-10.0g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1874871-1g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1874871-5g |
tert-butyl N-{2-[(3-hydroxyazetidin-3-yl)methyl]phenyl}carbamate |
2229322-17-0 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate
tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate (CAS No. 2229322-17-0): A Comprehensive Overview of Its Properties and Applications
In the realm of pharmaceutical and organic chemistry, tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate (CAS No. 2229322-17-0) has emerged as a compound of significant interest. This molecule, characterized by its unique azetidine ring and carbamate functional group, is widely studied for its potential applications in drug discovery and medicinal chemistry. Researchers and industry professionals are increasingly focusing on this compound due to its structural versatility and bioactive potential.
The hydroxyazetidine moiety in tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate is particularly noteworthy. Azetidines, as four-membered nitrogen-containing heterocycles, are gaining attention for their role in improving the pharmacokinetic properties of drug candidates. The presence of a hydroxyl group at the 3-position further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature aligns with the growing demand for bioactive scaffolds in modern drug development.
From a synthetic chemistry perspective, the tert-butyl carbamate (Boc) protecting group in this compound offers significant advantages. The Boc group is widely used in peptide synthesis and organic transformations due to its stability under various reaction conditions and ease of removal. This makes tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate a versatile building block for constructing pharmaceutical intermediates and small molecule therapeutics. Recent trends in green chemistry have also highlighted the importance of such intermediates in reducing synthetic steps and improving overall efficiency.
The compound's potential extends to central nervous system (CNS) drug development, a hot topic in current pharmaceutical research. The azetidine scaffold is known to penetrate the blood-brain barrier (BBB), making it a promising candidate for targeting neurological disorders. With the rising prevalence of conditions like Alzheimer's disease and Parkinson's disease, researchers are actively exploring novel CNS-active compounds, and tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate could play a pivotal role in this arena.
Another area of interest is the compound's applicability in catalysis and asymmetric synthesis. The hydroxyazetidine moiety can act as a ligand or a chiral auxiliary, facilitating the formation of enantiomerically pure products. This is particularly relevant given the pharmaceutical industry's emphasis on chiral drugs, which often exhibit superior efficacy and safety profiles compared to their racemic counterparts. As regulatory agencies tighten requirements for drug purity, intermediates like tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate are becoming indispensable.
In the context of personalized medicine, the demand for tailored therapeutics is driving innovation in chemical synthesis. tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate fits into this paradigm by enabling the construction of customized molecular architectures. Its compatibility with high-throughput screening (HTS) platforms further enhances its utility in identifying lead compounds for various diseases. This aligns with the broader shift toward precision medicine, where compounds with well-defined structural features are highly valued.
From a commercial standpoint, the global market for pharmaceutical intermediates is expanding rapidly, with a projected compound annual growth rate (CAGR) of over 6% in the coming years. tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate is well-positioned to benefit from this trend, given its relevance in multiple therapeutic areas. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of academic and industrial researchers alike.
In summary, tert-butyl N-{2-(3-hydroxyazetidin-3-yl)methylphenyl}carbamate (CAS No. 2229322-17-0) represents a multifaceted compound with broad applicability in drug discovery, catalysis, and synthetic chemistry. Its unique structural features, combined with the growing emphasis on bioactive scaffolds and green chemistry, make it a subject of ongoing research and development. As the pharmaceutical industry continues to evolve, this compound is likely to remain at the forefront of innovation, addressing some of the most pressing challenges in modern medicine.
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